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molecular formula C10H12BrNO3 B8512083 5-Bromo-1-isopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

5-Bromo-1-isopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B8512083
M. Wt: 274.11 g/mol
InChI Key: KYAYXXHPUMTZDW-UHFFFAOYSA-N
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Patent
US09340507B2

Procedure details

To a solution of 1-isopropyl-6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid (preparation 3b, 1.50 g, 6.92 mmol based on 90% purity) in glacial acetic acid (10 ml) is added at room temperature bromine (0.60 mL, 11.7 mmol). After stirring for 3 d at room temperature, additional bromine (1.00 mL, 19.5 mmol) is added to the reaction mixture and stirring is continued for 2 h at room temperature. The reaction mixture is diluted with water. Upon addition of dichloromethane a precipitate forms which is filtered off and dried. Yield: 2.55 g; ESI mass spectrum: [M+H]+=274 (bromine isotope pattern); Retention time HPLC: 0.76 min (Z002_002).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:9]([CH3:10])=[CH:8][C:7](=[O:11])[C:6]([C:12]([OH:14])=[O:13])=[CH:5]1)([CH3:3])[CH3:2].[Br:15]Br.ClCCl>C(O)(=O)C.O>[Br:15][C:8]1[C:7](=[O:11])[C:6]([C:12]([OH:14])=[O:13])=[CH:5][N:4]([CH:1]([CH3:3])[CH3:2])[C:9]=1[CH3:10]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)N1C=C(C(C=C1C)=O)C(=O)O
Name
Quantity
0.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 d at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 2 h at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
0.76 min (Z002_002)
Duration
0.76 min

Outcomes

Product
Details
Reaction Time
3 d

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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